1-(3-Bromo-5-methylbenzyl)pyrrolidine
Overview
Description
1-(3-Bromo-5-methylbenzyl)pyrrolidine is an organic compound with the molecular formula C12H16BrN It is a derivative of pyrrolidine, featuring a brominated benzyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methylbenzyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the bromination of 3-methylbenzyl chloride to form 3-bromo-5-methylbenzyl chloride. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is often purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, dichloromethane, and nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted pyrrolidines.
Oxidation: Ketones or aldehydes.
Reduction: Dehalogenated pyrrolidines.
Scientific Research Applications
1-(3-Bromo-5-methylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The brominated benzyl group can participate in various binding interactions, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall pharmacological profile by interacting with receptors or enzymes in biological systems.
Comparison with Similar Compounds
1-(3-Bromo-5-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Chloro-5-methylbenzyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3-Fluoro-5-methylbenzyl)pyrrolidine: Contains a fluorine atom, which can significantly alter the compound’s properties.
1-(3-Iodo-5-methylbenzyl)pyrrolidine:
Each of these compounds has unique characteristics that make them suitable for different applications in research and industry.
Properties
IUPAC Name |
1-[(3-bromo-5-methylphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCVDLWUVTDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237228 | |
Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-69-1 | |
Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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